6-(3,4-Dimethylphenyl)-2-methylpyridazin-3-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical and Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability .Scientific Research Applications
Antiproliferative Effects and DNA Binding
Research on dinuclear gold(III) oxo complexes with bipyridyl ligands, including 6-(2,6-dimethylphenyl)-2-methylpyridazin-3-one, demonstrated potential anticancer properties. One of the compounds in this series showed significantly higher activity against human ovarian carcinoma cell lines, and interactions with model proteins and DNA were analyzed, suggesting a unique reactivity and potential for further pharmacological studies (Casini et al., 2006).
Corrosion Inhibition
A study on the corrosion inhibition performance of triazine derivatives, including 6-(3,4-dimethylphenyl)-2-methylpyridazin-3-one, on mild steel in hydrochloric acid was conducted. The derivatives showed significant inhibition efficiency, supported by various analytical techniques like electrochemical impedance spectroscopy and scanning electron microscopy. This indicates potential application in corrosion protection in industrial settings (Singh et al., 2018).
Synthesis of Extended π-Systems
The compound has been utilized in the synthesis of extended π-systems from methyldiazines and aromatic aldehydes. This research opens pathways for creating complex molecular structures with potential applications in material science and organic chemistry (Vanden Eynde et al., 2001).
Molecular Docking and Antimicrobial Activity
This compound was used as a starting point for synthesizing novel pyridine and fused pyridine derivatives. These compounds were subjected to molecular docking screenings and exhibited antimicrobial and antioxidant activity, highlighting their potential in pharmaceutical applications (Flefel et al., 2018).
Aromatic Amine Ligand/Copper(I) Chloride Catalyst System
The compound was part of a study on catalyst systems for polymerizing 2,6-dimethylphenol. The research focused on the efficiency of various aromatic amine ligands, including this compound, in combination with copper(I) chloride, revealing insights into polymer synthesis processes (Kim et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing this compound was determined using X-ray methods, contributing to the understanding of their chemical properties and potential applications in various scientific domains (Ayato et al., 1981).
Ligands in Metal Complexes
The compound was involved in the synthesis of novel pyridazine-based scorpionate ligands in cobalt and nickel boratrane compounds. This research provides insights into the electronic nature of metal-boron bonds and the design of metal complexes for various applications (Nuss et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical reactions
Mode of Action
It’s known that similar compounds interact with their targets, causing changes in their function . The exact nature of these interactions and the resulting changes for 6-(3,4-Dimethylphenyl)-2-methylpyridazin-3-one remain to be elucidated.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
These properties significantly impact the bioavailability of a compound
Result of Action
Similar compounds have been known to cause various molecular and cellular effects
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-5-11(8-10(9)2)12-6-7-13(16)15(3)14-12/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXFTCHERXPJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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